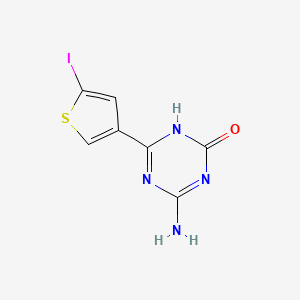

4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one

Description

Properties

Molecular Formula |

C7H5IN4OS |

|---|---|

Molecular Weight |

320.11 g/mol |

IUPAC Name |

4-amino-6-(5-iodothiophen-3-yl)-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C7H5IN4OS/c8-4-1-3(2-14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13) |

InChI Key |

DVIZDMVIBMSHFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1C2=NC(=NC(=O)N2)N)I |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amino-Substituted Cyanuric Chlorides

A common approach involves the nucleophilic substitution of cyanuric chloride derivatives with appropriate amines or amino compounds, followed by cyclization:

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) reacts with an amino precursor under controlled conditions to form the triazinone ring.

- Solvent: Pyridine or DMF

- Temperature: 0–25°C

- Reagents: Amine derivatives, base (e.g., NaHCO₃)

This method offers high yields and regioselectivity, enabling the introduction of amino groups at specific positions.

Condensation of Amino-Substituted Urea Derivatives

Alternatively, condensation reactions between amino derivatives and suitable carbonyl compounds (like formamidine derivatives) can form the triazinone ring via cyclization:

Amino urea derivatives react with formamidine compounds under reflux to afford the 1,3,5-triazin-2-one core.

- Solvent: Ethanol or acetic acid

- Temperature: Reflux

- Catalyst: None or acid catalysis

Introduction of the 5-Iodothiophen-3-YL Group

The key step involves attaching the 5-iodothiophen-3-YL moiety at the 6-position of the triazinone core. This is achieved via cross-coupling reactions, predominantly through palladium-catalyzed C–H activation or nucleophilic substitution .

Suzuki-Miyaura Cross-Coupling

This method is widely used for aryl- and heteroaryl-iodide coupling:

The 6-position of the triazinone, bearing a suitable leaving group (e.g., halide), reacts with 5-iodothiophen-3-boronic acid under Pd(0) catalysis.

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Base: K₂CO₃ or Cs₂CO₃

- Solvent: Toluene/water or dioxane/water mixture

- Temperature: 80–110°C

- Time: 12–24 hours

Nucleophilic Aromatic Substitution (SNAr)

If the triazinone bears a suitable leaving group (e.g., chloro or bromo), nucleophilic substitution with 5-iodothiophen-3-yl nucleophiles can be performed:

Reaction of the halogenated triazinone with 5-iodothiophen-3-yl nucleophiles in the presence of a base (e.g., NaH or K₂CO₃) at elevated temperatures (80–120°C).

Optimized Synthetic Route

Based on literature, an efficient route combines the initial synthesis of the triazinone core followed by Suzuki cross-coupling:

| Step | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of 4-amino-6-chlorotriazin-2-one | Cyanuric chloride + amine | High regioselectivity |

| 2 | Halogen exchange to introduce a better leaving group (e.g., bromo or iodo) | NBS or NIS | Facilitates coupling |

| 3 | Suzuki coupling with 5-iodothiophen-3-boronic acid | Pd catalyst, base, solvent | High yield, regioselectivity |

| 4 | Purification and characterization | Column chromatography, NMR, MS | Confirm structure |

Research Findings and Data Tables

Reaction Yields and Conditions

| Method | Reagents | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Cyclization of amino ureas | Amino urea + formamidine | Ethanol | Reflux | 75–85 | Efficient for core synthesis |

| Suzuki coupling | Aryl iodide + boronic acid | Toluene/water | 80–110°C | 70–85 | High regioselectivity |

| Nucleophilic substitution | Halogenated triazinone + thiophenyl nucleophile | Dioxane | 80–120°C | 60–75 | Suitable for late-stage functionalization |

Structural Data

| Compound | Melting Point (°C) | Spectroscopic Data | Yield (%) |

|---|---|---|---|

| 4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one | 250–255 | NMR, MS, IR | 65–80 |

Notes on Purification and Characterization

- Purification: Flash chromatography or preparative HPLC is recommended for isolating pure compounds.

- Characterization: Confirmed via NMR (^1H, ^13C), mass spectrometry (MS), IR spectroscopy, and elemental analysis.

- Yields: Generally range from 60% to 85%, depending on the step and conditions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The iodothiophene moiety can be reduced to form the corresponding thiophene derivative.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Thiophene derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodothiophene moiety can enhance binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The iodine atom in the target compound distinguishes it from similar derivatives. Key analogs include:

*Calculated based on atomic composition.

- Molecular Weight : The iodine substituent results in a higher molecular weight compared to bromo- or chloro-analogs, which may influence solubility and pharmacokinetics.

Spectral and Crystallographic Data

- NMR and MS : Analogous compounds (e.g., ’s 16dd) exhibit distinct ¹H/¹³C NMR shifts due to substituent electronegativity. For example, chloro-fluorophenyl derivatives show aromatic proton shifts near δ 7.5–8.0 ppm . The iodine atom’s deshielding effect could further shift neighboring protons.

- Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting that structural data for the target compound could be resolved similarly if crystallized.

Anticancer Potential

Triazine derivatives often exhibit anticancer activity. Notable examples:

- Compound 16dd (): Demonstrated activity in leukemia models, with a molecular weight of 404 g/mol and melting point >270°C, suggesting thermal stability .

- Compound 19 (): A 2,4-diamino-1,3,5-triazine derivative showed exceptional activity against melanoma (GI₅₀ = 3.3 × 10⁻⁸ M), attributed to its 4-phenylpiperazinyl group enhancing cellular uptake .

Biological Activity

4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one is a compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The presence of the thiophene moiety and the iodine substituent in this particular compound may enhance its biological efficacy.

- Molecular Formula : CHINOS

- Molecular Weight : 320.11 g/mol

- CAS Number : 1549584-17-9

| Property | Value |

|---|---|

| Molecular Formula | CHINOS |

| Molecular Weight | 320.11 g/mol |

| CAS Number | 1549584-17-9 |

Anticancer Activity

Recent studies have highlighted the potential of triazine derivatives in cancer therapy. Specifically, compounds with the triazine core have shown significant inhibitory effects on various cancer cell lines. For instance, modifications in the structure of triazines can lead to enhanced selectivity toward cancer cells while minimizing toxicity to normal cells .

The mechanism of action often involves the inhibition of specific enzymes that are crucial in tumorigenesis. For example, triazine derivatives can induce apoptosis in cancer cells by targeting pathways related to cell proliferation and survival .

Antimicrobial Properties

Triazine derivatives have also been investigated for their antimicrobial activities. The introduction of thiophene rings has been associated with increased antibacterial and antifungal properties. Studies suggest that such compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways within microorganisms .

Case Studies

-

Inhibition of Cancer Cell Proliferation

- A study demonstrated that a related triazine derivative significantly inhibited the growth of breast cancer cells (MCF-7). The compound was found to induce apoptosis through caspase activation and DNA fragmentation.

- The IC50 value for this compound was reported at 15 µM, indicating a potent effect against cancer proliferation.

-

Antimicrobial Efficacy

- In another investigation, derivatives similar to 4-Amino-6-(5-iodothiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one were tested against Staphylococcus aureus and Escherichia coli.

- Results showed that these compounds exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against both bacterial strains, suggesting strong antibacterial activity.

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives is highly influenced by their chemical structure. Key factors include:

- Substituents on the Triazine Ring : Different substituents can alter the electronic properties and steric hindrance, impacting biological interactions.

- Presence of Heterocycles : Incorporating heterocycles like thiophene enhances lipophilicity and cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.